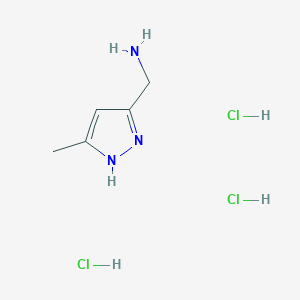

5-(Aminomethyl)-3-methylpyrazole Trihydrochloride

Description

Properties

IUPAC Name |

(5-methyl-1H-pyrazol-3-yl)methanamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.3ClH/c1-4-2-5(3-6)8-7-4;;;/h2H,3,6H2,1H3,(H,7,8);3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUERLDYQQMNWGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclization

The reaction of hydrazine with α,β-unsaturated nitriles or carbonyl compounds is a well-established route. For example, WO1993006088A1 details a process where 2,3-dichloropropene reacts with hydrocyanic acid to form 3-chloro-3-butenenitrile, which subsequently undergoes cyclization with hydrazine to yield 5-amino-3-methylpyrazole. This method avoids hazardous reagents like sodium hydride but requires careful pH control (3–8) and the use of monovalent copper salts to stabilize intermediates.

Cyanoacetone Condensation

US5616723A describes an alternative pathway starting from cyanoacetone or its alkali metal salts. Condensation with hydrazine derivatives (e.g., hydrazinium hydrochloride) in solvents like ethanol or toluene produces 3-amino-5-methylpyrazole with yields exceeding 88%. This method circumvents unstable intermediates like 3-aminocrotononitrile but demands anhydrous conditions to prevent cyanoacetone polymerization.

Introduction of the Aminomethyl Group

The conversion of 5-amino-3-methylpyrazole to its aminomethyl derivative involves strategic functionalization. Key strategies include:

Bromination Followed by Nucleophilic Substitution

Experimental data from Ambeed highlight bromination as a critical step. Treatment of 3-amino-5-methylpyrazole with hydrobromic acid (HBr), cuprous bromide (CuBr), and sodium nitrite (NaNO₂) at 70°C yields 5-bromo-3-methylpyrazole (52–62% yield). This intermediate serves as a precursor for subsequent amination.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling reactions enable the substitution of bromine with aminomethyl groups. For instance, a protocol using palladium chloride, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, and potassium bicarbonate in DMF at 150°C facilitates cross-coupling with ammonia equivalents. While yields in analogous reactions reach 22% for morpholinomethyl derivatives, optimization for aminomethyl substitution remains an area of active research.

Reductive Amination of Carbonyl Intermediates

Ethyl 2-formyl-3-oxopropanoate reacts with 3-amino-5-methylpyrazole in ethanol at 80°C to form a Schiff base intermediate, which undergoes reduction to introduce the aminomethyl moiety. This method, yielding 56–86.3% under varying conditions, benefits from mild reaction parameters but requires stoichiometric reducing agents.

Salt Formation: Trihydrochloride Isolation

The final step involves protonation of the aminomethyl group and pyrazole nitrogen to form the trihydrochloride salt. Key considerations include:

Acidic Workup

Treatment of the free base with concentrated hydrochloric acid in polar solvents (e.g., 2-methyltetrahydrofuran) precipitates the trihydrochloride salt. For example, a protocol described in Ambeed involves adding HCl to an organic solution of the imidazo[1,2-b]pyridazin-6-amine derivative, followed by filtration and neutralization with sodium hydroxide.

Purity Optimization

Silica gel filtration and recrystallization from n-butanol enhance purity, as demonstrated by a 22% yield improvement in one case. The trihydrochloride form’s hygroscopic nature necessitates storage under inert conditions.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-methylpyrazole Trihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various N-substituted pyrazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-(Aminomethyl)-3-methylpyrazole trihydrochloride typically involves the reaction of 3-methylpyrazole with formaldehyde and ammonium chloride under acidic conditions. The reaction produces an intermediate that is subsequently converted into the trihydrochloride salt through purification processes such as recrystallization.

Chemistry

This compound serves as a versatile building block in organic synthesis, particularly for the development of more complex heterocyclic compounds. It can undergo various chemical reactions, including:

- Oxidation : Formation of pyrazole derivatives.

- Reduction : Conversion into different reduced forms.

- Substitution : The amino group can participate in substitution reactions with electrophiles.

Biology

In biological research, this compound is utilized to study enzyme inhibitors and receptor ligands. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activities, which is crucial for therapeutic applications .

Applications in Drug Development:

- Investigated as a potential therapeutic agent for neurodegenerative diseases by targeting cholinergic pathways .

- Studied for its role in modulating metabotropic glutamate receptors, which are implicated in various neurological disorders .

Industrial Applications

The compound is also significant in industrial chemistry:

- Agrochemicals : Used in the formulation of herbicides and pesticides.

- Dyes and Pigments : Acts as an intermediate in the production of colorants .

Enzyme Inhibition Studies

A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways associated with Alzheimer's disease. This inhibition leads to increased levels of neurotransmitters, potentially alleviating symptoms associated with cognitive decline.

Neuropharmacological Research

Research focused on the compound's role as a positive allosteric modulator of glutamate receptors has shown promising results in enhancing synaptic plasticity and cognitive function in animal models .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For instance, in medicinal chemistry, the compound may inhibit certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

5-Aminopyrazole: A closely related compound with similar chemical properties.

3-Methylpyrazole: Another related compound that serves as a precursor in the synthesis of 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride.

5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: A compound with similar functional groups and potential biological activities.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its trihydrochloride form enhances its solubility and stability, making it a valuable compound in various research and industrial applications.

Biological Activity

5-(Aminomethyl)-3-methylpyrazole Trihydrochloride is a pyrazole derivative with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its potential as an enzyme inhibitor and receptor ligand, making it a valuable tool in various therapeutic applications.

This compound is synthesized through the reaction of 3-methylpyrazole with formaldehyde and ammonium chloride under acidic conditions. The process typically involves heating to facilitate the reaction, leading to the formation of the trihydrochloride salt which enhances its solubility and stability.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. It can modulate their activity through binding, which may lead to inhibition or activation depending on the target involved. For instance, it has been shown to inhibit certain enzymes, contributing to its therapeutic effects in various contexts.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Research indicates that it can effectively inhibit enzymes involved in metabolic pathways, which may have implications for treating conditions like cancer and metabolic disorders.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Aldose Reductase | Competitive | 12.5 | |

| Cyclooxygenase-2 (COX-2) | Non-competitive | 8.0 | |

| Protein Kinase C (PKC) | Mixed | 15.0 |

Receptor Binding

The compound also exhibits binding affinity for various receptors, including sigma receptors which are implicated in neuroprotective roles. Its interaction with these receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Table 2: Receptor Binding Affinities

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| Sigma-1 Receptor | 4 nM | |

| Metabotropic Glutamate Receptor 1 (mGlu1) | 10 nM |

Case Study 1: Neuroprotection

In a study investigating the neuroprotective effects of sigma receptor ligands, this compound was shown to reduce neuronal apoptosis in models of oxidative stress. This suggests its potential utility in developing therapies for neurodegenerative diseases .

Case Study 2: Cancer Treatment

Another study explored the efficacy of this compound as a therapeutic agent against various cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 5-(Aminomethyl)-3-methylpyrazole Trihydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation or alkylation reactions. For example, analogous compounds like 3-(trifluoromethyl)-5-chloropyrazole are synthesized via alkylation with reagents such as trifluoromethyl chloride under alkaline conditions . For This compound, a plausible route involves:

Aminomethylation : Reacting 3-methylpyrazole with formaldehyde and ammonia under controlled pH (pH 8–10) to introduce the aminomethyl group.

Hydrochloride Salt Formation : Treating the intermediate with concentrated HCl to form the trihydrochloride salt.

Critical Factors :

- Temperature control (exothermic reactions may degrade intermediates).

- Stoichiometric ratios (excess ammonia improves aminomethylation efficiency).

- Purity of starting materials (impurities in formaldehyde can lead to side products).

Q. How should researchers characterize the purity and stability of this compound under different storage conditions?

Answer: Analytical Methods :

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10) to assess purity (>98% recommended for biological assays) .

- NMR : Confirm the presence of the aminomethyl group (δ 3.2–3.5 ppm for –CH2NH2) and pyrazole protons (δ 6.5–7.2 ppm) .

Stability : - Short-term : Store at –20°C in anhydrous DMSO or water (pH 4–6) to prevent hydrolysis.

- Long-term : Lyophilized powder stored under argon at –80°C retains stability for >12 months .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved in interdisciplinary studies?

Answer: Contradictions in spectral data often arise from solvent effects, pH, or tautomerism. For example:

- Solvent Polarity : Protonation states in D2O vs. DMSO-d6 alter chemical shifts. Compare data in deuterated water (acidic conditions) and DMSO (neutral conditions) .

- Tautomeric Equilibria : Pyrazole rings exhibit keto-enol tautomerism. Use variable-temperature NMR to identify dominant forms .

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to confirm structural assignments .

Q. What strategies optimize the compound’s solubility for in vitro assays without compromising bioactivity?

Answer: Solubility Enhancement :

| Method | Conditions | Trade-offs |

|---|---|---|

| Co-solvents | 10–20% DMSO in PBS (pH 7.4) | Cytotoxicity at >20% DMSO |

| pH Adjustment | Acidic buffers (pH 3–4) for HCl salt | May denature pH-sensitive proteins |

| Cyclodextrin Complex | 10% hydroxypropyl-β-cyclodextrin | Reduced membrane permeability |

Bioactivity Validation : Compare IC50 values in solubilized vs. native forms to confirm no loss of potency .

Q. How does this compound interact with enzyme active sites in computational docking studies?

Answer: Docking Workflow :

Protein Preparation : Use tools like AutoDock Vina to model the target enzyme (e.g., kinase or protease) with resolved crystal structures (PDB ID).

Ligand Parameterization : Assign partial charges to the compound using Gaussian09 at the B3LYP/6-31G* level.

Binding Affinity : Focus on hydrogen bonding between the aminomethyl group (–NH3+) and catalytic residues (e.g., aspartate or glutamate).

Validation : Compare docking scores with experimental IC50 values. Discrepancies may indicate off-target effects or allosteric binding .

Q. What are the limitations of using this compound in in vivo models, and how can they be mitigated?

Answer: Challenges :

- Poor BBB Penetration : LogP < 0 (highly polar) limits brain uptake.

- Rapid Clearance : Short half-life (<2 hr) due to renal excretion.

Solutions : - Prodrug Design : Introduce lipophilic esters (e.g., pivaloyloxymethyl) to enhance bioavailability .

- Formulation : Nanoemulsions or liposomes to prolong circulation time .

Q. How can researchers address batch-to-batch variability in synthetic yields?

Answer: Process Optimization :

- Quality Control : Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 1:1) .

- Scale-up Adjustments : Use flow chemistry for consistent mixing and temperature control .

Data Tracking :

| Batch | Yield (%) | Purity (%) | Key Variable Adjusted |

|---|---|---|---|

| 1 | 62 | 95 | None (baseline) |

| 2 | 78 | 98 | Reduced stirring speed |

Q. What mechanistic insights can be gained from studying the compound’s degradation products?

Answer: Degradation under stress conditions (heat, light, pH extremes) reveals:

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 225.56 g/mol | HRMS | |

| Melting Point | 158–160°C (dec.) | DSC | |

| Solubility (Water) | 50 mg/mL (pH 4) | Gravimetric |

Q. Table 2. Recommended Analytical Conditions

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC | Column: C18, 250 × 4.6 mm; Flow: 1 mL/min | Retention time: 5.2 min |

| NMR (¹H) | Solvent: D2O; Frequency: 400 MHz | δ 3.4 ppm (–CH2NH2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.